molecular formula C12H3Br3ClNOS B14369625 1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one CAS No. 90040-71-4

1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one

Cat. No.: B14369625
CAS No.: 90040-71-4
M. Wt: 484.4 g/mol
InChI Key: BHVHMLOGEYDXTP-UHFFFAOYSA-N
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Description

1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one typically involves the bromination and chlorination of phenothiazine derivatives. One common method includes the reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. The compound absorbs light energy, which excites its electrons and enables it to facilitate oxidation reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent oxidation of sulfides to sulfoxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bromination and chlorination pattern, which enhances its photocatalytic efficiency and broadens its range of applications in scientific research and industry.

Properties

CAS No.

90040-71-4

Molecular Formula

C12H3Br3ClNOS

Molecular Weight

484.4 g/mol

IUPAC Name

1,2,4-tribromo-9-chlorophenothiazin-3-one

InChI

InChI=1S/C12H3Br3ClNOS/c13-6-7(14)11(18)8(15)12-10(6)17-9-4(16)2-1-3-5(9)19-12/h1-3H

InChI Key

BHVHMLOGEYDXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2

Origin of Product

United States

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